2-Methoxycyclohexan-1-amine
CAS No.: 4342-43-2
Cat. No.: VC8018419
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4342-43-2 |
|---|---|
| Molecular Formula | C7H15NO |
| Molecular Weight | 129.2 g/mol |
| IUPAC Name | 2-methoxycyclohexan-1-amine |
| Standard InChI | InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |
| Standard InChI Key | NBWFBXBZOBXMHO-UHFFFAOYSA-N |
| SMILES | COC1CCCCC1N |
| Canonical SMILES | COC1CCCCC1N |
Introduction
2-Methoxycyclohexan-1-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by a cyclohexane ring with a methoxy group (-OCH₃) and an amine group (-NH₂) attached to it. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Synthesis and Preparation
The synthesis of 2-Methoxycyclohexan-1-amine can be achieved through various organic chemistry methods. These methods typically involve the use of readily available precursors and require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of synthesized compounds.
Biological Activity and Applications
2-Methoxycyclohexan-1-amine, particularly its stereoisomers, has been explored for its potential therapeutic properties. Computer-aided predictions suggest that this compound may exhibit various pharmacological effects, including neurotransmitter modulation and potential antidepressant activity. Additionally, its structural similarity to other bioactive amines suggests potential applications in modulating neurotransmitter systems.
Biological Activity Table
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | May influence neurotransmitter systems due to structural similarity to other bioactive amines. |
| Antidepressant Activity | Some studies indicate potential antidepressant effects in compounds with similar structures. |
| Cytotoxicity | Explored for its ability to affect cell viability, suggesting possible applications in cancer therapy. |
Research Findings and Future Directions
Recent research has focused on the stereoisomers of 2-Methoxycyclohexan-1-amine, such as (1S,2R)-2-methoxycyclohexan-1-amine, which is used in studies exploring structure-activity relationships in medicinal chemistry . The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for biological applications. Future studies may further explore its pharmacological effects and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume